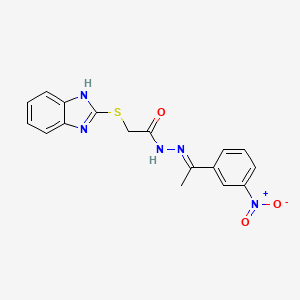![molecular formula C26H52N2O10 B11670127 13,13'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane)](/img/structure/B11670127.png)
13,13'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple ether and aza groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with ethylene oxide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as distillation and chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE involves its ability to interact with various molecular targets through hydrogen bonding, coordination, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar compound with a slightly different structure, used in similar applications.
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol: Another related compound with distinct properties and applications.
Uniqueness
13-(2-{2-[2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHOXY]ETHOXY}ETHYL)-1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECANE stands out due to its unique combination of ether and aza groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C26H52N2O10 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
13-[2-[2-[2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethoxy]ethoxy]ethyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C26H52N2O10/c1(27-3-9-31-15-19-35-23-24-36-20-16-32-10-4-27)7-29-13-14-30-8-2-28-5-11-33-17-21-37-25-26-38-22-18-34-12-6-28/h1-26H2 |
InChI Key |
MVJXVBNBLJMTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1CCOCCOCCN2CCOCCOCCOCCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670047.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670049.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670061.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11670069.png)
![2-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11670085.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11670087.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B11670090.png)
![3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11670091.png)
![(5E)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670093.png)
![(5E)-3-benzyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670094.png)
![2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B11670111.png)
![N-(5-Chloro-2-methoxyphenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11670112.png)
![6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670117.png)

